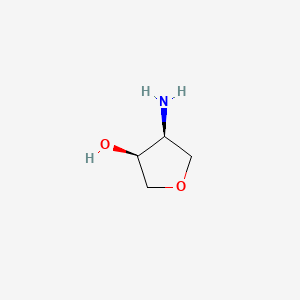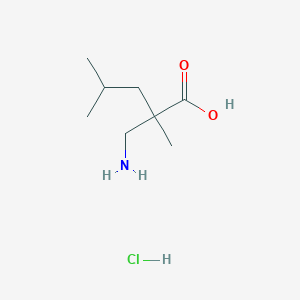
2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of aminomethyl groups, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . A similar compound, 2-dimethylaminoethyl chloride hydrochloride, can be synthesized by taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride .Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride” would depend on its specific structure. A similar compound, Metformin hydrochloride, is used to treat diabetes mellitus and has physical and chemical properties that allow it to be used as a medication .Applications De Recherche Scientifique
Photochemical Applications : Taylor and Kan (1963) discussed the photochemical dimerization of certain aminopyridines and pyridones, which highlights the potential of similar compounds like 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride in photochemical research (Taylor & Kan, 1963).
Astrobiological Studies : Cronin and Pizzarello (1997) explored the enantiomeric excesses in meteoritic amino acids, emphasizing the significance of such compounds in understanding astrobiological and prebiotic chemistry (Cronin & Pizzarello, 1997).
Material Science and Polymer Research : Aly and El-Mohdy (2015) described the functional modification of polymers through condensation reactions with various amine compounds, pointing to the relevance of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride in developing new materials (Aly & El-Mohdy, 2015).
Analytical Chemistry : Moore (1968) discussed using dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis, indicating the potential role of similar compounds in analytical methodologies (Moore, 1968).
Chemical Synthesis and Drug Development : Sakakura, Huang, and Tanaka (1991) presented the synthesis of Glufosinate from related compounds, demonstrating the significance of such chemical structures in synthetic chemistry and drug development (Sakakura et al., 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)-2,4-dimethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-8(3,5-9)7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGKWSOJJXOWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)
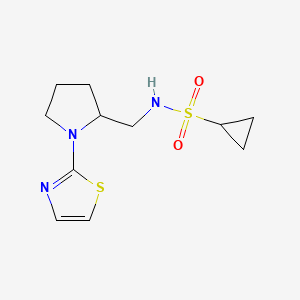
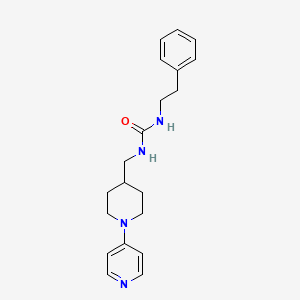



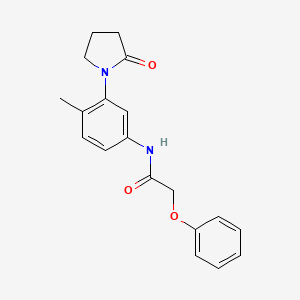
![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)

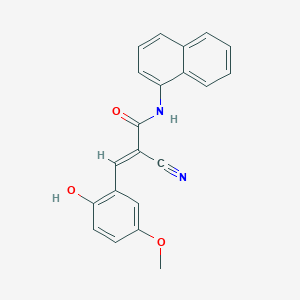

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)
![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)
